5-Bromo-4-(2,6-dichloro-3-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022699 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022699 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The preparation method is designed to ensure high yield and purity of the final product. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of MFCD33022699 is carried out on a large scale, utilizing advanced technologies and equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand. The industrial production methods also focus on minimizing environmental impact and ensuring the safety of workers involved in the process.
Chemical Reactions Analysis
Types of Reactions
MFCD33022699 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
The reactions involving MFCD33022699 typically require specific reagents and conditions to proceed efficiently. Common reagents include oxidizing agents, reducing agents, and nucleophiles, depending on the type of reaction being carried out. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of MFCD33022699 depend on the specific reaction pathway and conditions used
Scientific Research Applications
MFCD33022699 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent and intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: MFCD33022699 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD33022699 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their function and triggering a cascade of biochemical events. These interactions can lead to various physiological and pharmacological effects, depending on the specific application and context.
Comparison with Similar Compounds
MFCD33022699 can be compared with other similar compounds to highlight its uniqueness and advantages:
Similar Compounds: Compounds with similar structures and properties include those with analogous functional groups and chemical backbones.
Uniqueness: MFCD33022699 stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in various fields.
Properties
Molecular Formula |
C11H7BrCl2N2O |
---|---|
Molecular Weight |
333.99 g/mol |
IUPAC Name |
5-bromo-4-(2,6-dichloro-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrCl2N2O/c1-5-2-3-6(13)8(9(5)14)10-11(12)16-7(4-17)15-10/h2-4H,1H3,(H,15,16) |
InChI Key |
OHBZCZZWHNHKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C2=C(NC(=N2)C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.